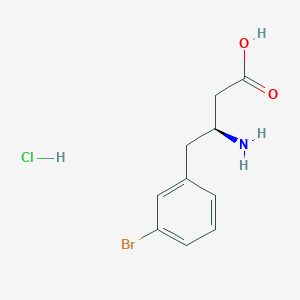
(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride: is a chiral amino acid derivative with a bromophenyl group attached to the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Phenyl-substituted amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature. Medicine: Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the amino acid backbone can facilitate transport across biological membranes.
Comparación Con Compuestos Similares
(3S)-3-amino-4-phenylbutanoic acid hydrochloride: Lacks the bromine atom, which may result in different binding affinities and reactivity.
(3S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride: The bromine atom is in a different position, potentially altering its chemical properties and biological activity.
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride: Substitution of bromine with chlorine can affect the compound’s reactivity and interaction with molecular targets.
Uniqueness: The presence of the bromine atom in the 3-position of the phenyl ring in (3S)-3-amino-4-(3-bromophenyl)butanoic acid hydrochloride imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially higher binding affinity to certain biological targets.
Propiedades
Fórmula molecular |
C10H13BrClNO2 |
|---|---|
Peso molecular |
294.57 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |
Clave InChI |
OWNVEWYNSXDFOL-FVGYRXGTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![3-methoxy-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11730292.png)
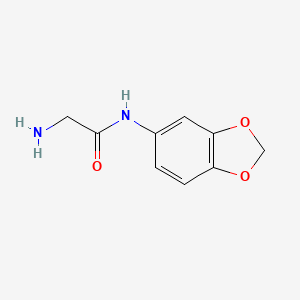
![2-[4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730305.png)
![N-{[4-(dimethylamino)phenyl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730306.png)
![O-[(pyrimidin-2-yl)methyl]hydroxylamine](/img/structure/B11730318.png)
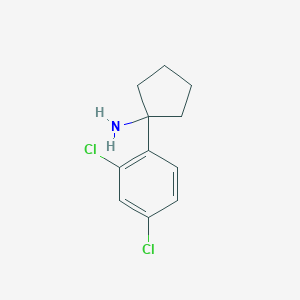
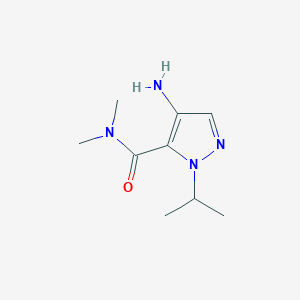
![O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)
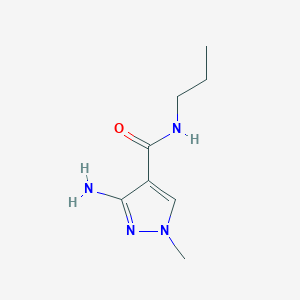
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730374.png)
![tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11730381.png)
